![molecular formula C18H22Cl2N2 B1258145 N-Desmethyl Clomipramine Hydrochloride CAS No. 29854-14-6](/img/structure/B1258145.png)
N-Desmethyl Clomipramine Hydrochloride
Overview
Description
N-Desmethyl Clomipramine Hydrochloride is a primary plasma N-desmethyl metabolite of Clomipramine . Clomipramine is a tricyclic antidepressant used to treat many conditions from major depression and panic disorder to narcolepsy and obsessive compulsion disorder (OCD) .
Molecular Structure Analysis
The molecular formula of N-Desmethyl Clomipramine Hydrochloride is C18 H21 Cl N2 . Cl H . Its molecular weight is 337.29 .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Desmethyl Clomipramine Hydrochloride include a molecular formula of C18 H21 Cl N2 . Cl H and a molecular weight of 337.29 .Scientific Research Applications
Analytical Standard
“N-Desmethyl Clomipramine Hydrochloride” is used as an analytical standard in scientific research . Analytical standards are substances used to calibrate measurements in scientific research, ensuring the accuracy and reliability of results .
Drug Metabolite Studies
“N-Desmethyl Clomipramine Hydrochloride” is a primary plasma N-desmethyl metabolite of Clomipramine . As such, it is used in drug metabolite studies to understand the metabolic pathways and effects of Clomipramine .
Antidepressant Research
“N-Desmethyl Clomipramine Hydrochloride” is related to Clomipramine, which is a tricyclic antidepressant . Therefore, it is used in research related to antidepressants and their mechanisms of action .
Forensic Applications
“N-Desmethyl Clomipramine Hydrochloride” is used in forensic applications, particularly in the detection and analysis of Clomipramine and its metabolites .
Mechanism of Action
Target of Action
N-Desmethyl Clomipramine Hydrochloride is a primary plasma metabolite of Clomipramine . Clomipramine is a tricyclic antidepressant (TCA) that primarily targets the serotonin and norepinephrine reuptake transporters . It is a potent inhibitor of serotonin and norepinephrine reuptake . The active main metabolite, desmethylclomipramine, acts preferably as an inhibitor of noradrenaline reuptake .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission. Tertiary amine TCAs, such as clomipramine, are more potent inhibitors of serotonin reuptake than secondary amine TCAs .
Biochemical Pathways
The inhibition of serotonin and norepinephrine reuptake leads to an overall increase in serotonergic and noradrenergic neurotransmission . This can affect various biochemical pathways, particularly those involved in mood regulation. Chronic use of TCAs also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors .
Pharmacokinetics
Clomipramine is rapidly absorbed from the gastrointestinal tract and is demethylated in the liver to its primary active metabolite, desmethylclomipramine . The pharmacokinetics of clomipramine and desmethylclomipramine may be capacity-limited, displaying nonlinear characteristics . With multiple dosing, plasma concentrations of desmethylclomipramine are greater than clomipramine .
Result of Action
The increased serotonergic and noradrenergic neurotransmission resulting from the inhibition of reuptake can have various effects at the molecular and cellular levels. In depressed individuals, clomipramine exerts a positive effect on mood .
Safety and Hazards
When handling N-Desmethyl Clomipramine Hydrochloride, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It should not get in eyes, on skin, or on clothing .
Relevant Papers One relevant paper discusses the measurement of clomipramine, N-desmethyl-clomipramine, imipramine, and dehydroimipramine in biological fluids by selective ion monitoring, and the pharmacokinetics of clomipramine . Another paper discusses the interconversion from N-Desmethyl Clomipramine to Clomipramine and its active metabolite .
properties
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDDAZOLOSKTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Clomipramine Hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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